Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVOVVGHUMGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Fluoro 2 Nitrophenyl Acetate
Transformations of the Nitro Functional Group
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a fundamental process in the synthesis of aromatic amines, which are valuable intermediates in the pharmaceutical and chemical industries. jsynthchem.com
Reductive Processes Leading to Amino Derivatives
The reduction of the aromatic nitro group in Ethyl 2-(4-fluoro-2-nitrophenyl)acetate to the corresponding amino derivative, Ethyl 2-(2-amino-4-fluorophenyl)acetate, can be achieved using several established methods. The choice of reagent is crucial for achieving high chemoselectivity, particularly to avoid the reduction of the ester functional group. researchgate.net
Commonly employed methods for the reduction of aryl nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are effective in the presence of hydrogen gas. wikipedia.org
Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.org The Bechamp reduction, using iron filings and a weak acid, is a common example.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Raney nickel or Pd/C) to transfer hydrogen to the nitro group. wikipedia.org
Metal Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they often lack selectivity and can also reduce the ester group. jsynthchem.com However, specific systems, such as sodium borohydride (B1222165) in the presence of a transition metal salt like nickel(II) chloride or iron(II) chloride, have been developed for the selective reduction of nitro groups while leaving ester groups intact. jsynthchem.comresearchgate.net A study demonstrated that a NaBH₄-FeCl₂ system successfully reduced various ester-substituted nitroarenes to their corresponding amines in high yields. researchgate.net
Below is a table summarizing common reagents for this transformation.
| Reagent/System | Typical Conditions | Selectivity Notes |
| H₂, Pd/C | Methanol or Ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure | Generally high selectivity for nitro group over ester. |
| Fe / HCl or CH₃COOH | Refluxing aqueous or alcoholic solvent | Classic, cost-effective method. |
| SnCl₂ / HCl | Concentrated HCl, often requires heating | Effective but produces tin-containing waste. |
| NaBH₄ / FeCl₂ | Methanol or Ethanol solvent, room temperature | High chemoselectivity, tolerates ester groups well. researchgate.net |
| Hydrazine / Raney Ni | Ethanol solvent, often at reflux | Effective for transfer hydrogenation. |
Mechanistic Aspects of Nitro Group Conversions in the Presence of Other Functional Groups
The reduction of an aromatic nitro group is a complex multi-electron process. The generally accepted Haber-Lukashevich mechanism postulates a stepwise reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. researchgate.net
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
The electronic nature of other substituents on the aromatic ring significantly influences the reaction rate. The presence of electron-withdrawing groups, such as the fluorine atom and the ethyl acetate (B1210297) group in the target molecule, generally increases the rate of reduction. orientjchem.org These groups decrease the electron density on the nitro group, making it more susceptible to attack by the reducing agent. Conversely, electron-donating groups tend to slow down the reduction. researchgate.netorientjchem.org
The mechanism can proceed through either a single-electron transfer (radical) pathway or a two-electron transfer (hydride equivalent) pathway, depending on the enzyme or reagent involved. nih.gov
Single-Electron Pathway: This involves the sequential formation of a nitro anion radical, a nitroso compound, a hydronitroxide radical, and the hydroxylamine, which is finally reduced to the amine. nih.gov
Two-Electron Pathway: In this mechanism, the nitro group is reduced to the nitroso intermediate, which is rapidly reduced to the hydroxylamine, and subsequently to the amine. nih.gov Flavoenzymes like NAD(P)H:quinone oxidoreductase (NQO1) are known to catalyze such two-electron reductions. nih.gov
The presence of the ester and fluoro groups does not typically interfere with the standard reduction pathway of the nitro group, provided appropriate, chemoselective reagents are used. researchgate.net The primary concern is the potential for hydrolysis of the ester under harsh acidic or basic conditions or its reduction by overly powerful hydridic reagents.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group positioned ortho to it and, to a lesser extent, the ethyl acetate group para to it.
Role of Fluorine as a Leaving Group in Activated Aromatic Systems
In SNAr reactions, the typical leaving group ability observed in aliphatic substitution (I > Br > Cl > F) is often inverted, with fluorine being the most reactive (F > Cl > Br > I). This phenomenon is known as the "element effect". nih.govimperial.ac.uk
The SNAr mechanism proceeds in two steps:
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step involves the temporary loss of aromaticity and is therefore slow. stackexchange.com
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored. stackexchange.com
Influence of Electronic and Steric Factors on SNAr Reaction Rates and Regioselectivity
The rate and outcome of SNAr reactions are heavily dependent on both electronic and steric factors.
Electronic Effects:
Activating Groups: The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.net In this compound, the nitro group at the ortho position and the ethyl acetate group at the para position both serve to stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, thereby activating the fluoro group for substitution.
Nucleophile Strength: More powerful nucleophiles generally react faster. The nature of the nucleophile can also influence regioselectivity in systems with multiple potential leaving groups. researchgate.net
Steric Effects:
Substituents: Bulky groups near the reaction site can hinder the approach of the nucleophile, slowing down the formation of the Meisenheimer complex. capes.gov.brresearchgate.net This is known as steric hindrance.
Nucleophile Size: Similarly, a bulky nucleophile will react more slowly than a smaller one, all else being equal. researchgate.net
The table below summarizes these influences.
| Factor | Influence on SNAr Rate | Rationale |
| Electronic | ||
| Strong EWG (e.g., -NO₂) ortho/para to leaving group | Increases Rate | Stabilizes the negative charge of the Meisenheimer complex. unilag.edu.ng |
| Strong Nucleophile | Increases Rate | Facilitates the initial attack on the aromatic ring. |
| Steric | ||
| Bulky groups near reaction site | Decreases Rate | Hinders the approach of the nucleophile to the reaction center. nih.gov |
| Bulky Nucleophile | Decreases Rate | Increases steric repulsion in the transition state leading to the intermediate. researchgate.net |
Base-Promoted Elimination Reactions Involving the Fluorine Atom
Under certain conditions, particularly with strong bases, an elimination reaction can compete with or even dominate over the SNAr pathway. siue.edu For fluorinated compounds, the high electronegativity of fluorine increases the acidity of the hydrogen atoms on the adjacent carbon (the β-hydrogen). siue.edu
In the case of this compound, a strong base could potentially abstract a proton from the benzylic carbon (the carbon bearing the ester group). This would form a carbanion, which could then eliminate the fluoride (B91410) ion to form an alkene. This mechanism is known as the E1cb (Elimination, Unimolecular, conjugate Base) mechanism. siue.edu
Kinetic isotope effect studies on similar compounds, such as 4-fluoro-4-(4'-nitrophenyl)butan-2-one, support an E1cB-like E2 or an E1cB(ip) mechanism for base-promoted HF elimination. researchgate.net The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the nature of the solvent, and the temperature. Strong, sterically hindered bases tend to favor elimination over substitution.
Reactivity of the Ethyl Ester Moiety
The ethyl ester moiety of this compound is a key site for chemical transformations, primarily involving nucleophilic acyl substitution. The reactivity of the carbonyl group is significantly influenced by the electronic effects of the substituted phenyl ring. The presence of the electron-withdrawing nitro group at the ortho position and the fluorine atom at the para position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted ethyl phenylacetate (B1230308).
Hydrolysis Pathways Under Acidic and Basic Conditions
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound proceeds via a multi-step mechanism. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, a proton transfer occurs from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol). Finally, the elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 2-(4-fluoro-2-nitrophenyl)acetic acid. chemguide.co.uk The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgquora.com
Table 1: Key Steps in Acid-Catalyzed Hydrolysis
| Step | Description |
| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |
| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Proton Transfer | A proton is transferred to the ethoxy group. |
| 5. Elimination | A molecule of ethanol is eliminated. |
| 6. Deprotonation | The catalyst is regenerated, yielding the carboxylic acid. |
Basic-Catalyzed Hydrolysis (Saponification):
Transesterification Processes with Alternative Alcohols
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. wikipedia.org This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification:
The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. youtube.com The carbonyl oxygen is first protonated by the acid catalyst. The alternative alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original ethanol is eliminated, and the new ester is formed after deprotonation. To favor the formation of the desired product, the incoming alcohol is often used in large excess or as the solvent. youtube.com
Base-Catalyzed Transesterification:
Under basic conditions, transesterification is initiated by the deprotonation of the incoming alcohol by a strong base to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. The elimination of the original ethoxide group yields the new ester. masterorganicchemistry.com The reaction is an equilibrium process, and the position of the equilibrium is determined by the relative concentrations and stabilities of the reactants and products. wikipedia.org
Table 2: Comparison of Transesterification Catalysts
| Catalyst | Mechanism | Key Features |
| Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of ethanol. youtube.com | Reversible; requires excess of the new alcohol to drive the reaction forward. youtube.com |
| Base (e.g., NaOR) | Formation of a nucleophilic alkoxide, attack on the carbonyl carbon, formation of tetrahedral intermediate, elimination of ethoxide. masterorganicchemistry.com | Reversible; equilibrium driven by the relative stability of the alkoxides. |
Alpha-Carbon Chemistry and Reactivity
The alpha-carbon of this compound, the carbon atom adjacent to the carbonyl group, is acidic due to the electron-withdrawing effects of both the ester group and the nitrophenyl ring. This acidity allows for the formation of an enolate ion, a key reactive intermediate in various carbon-carbon bond-forming reactions.
Condensation Reactions and Carbon-Carbon Bond Formation
The enolate derived from this compound can participate in condensation reactions, most notably the Claisen condensation.
Claisen Condensation:
The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.org In a self-condensation of this compound, a strong base (such as sodium ethoxide) would deprotonate the alpha-carbon to form an enolate. openstax.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ester. libretexts.org The resulting tetrahedral intermediate eliminates an ethoxide ion to form the β-keto ester. libretexts.orgopenstax.org The final product, a β-keto ester, has a highly acidic proton between the two carbonyl groups, and its deprotonation by the base helps to drive the reaction to completion. libretexts.orgopenstax.org
Crossed Claisen Condensation:
Crossed Claisen condensations between this compound and another ester that lacks alpha-hydrogens (e.g., ethyl formate, diethyl carbonate, or ethyl benzoate) can be synthetically useful. utexas.edu In these reactions, the enolate of this compound would selectively attack the carbonyl of the other ester, leading to a single major product.
Functionalization Strategies at the Alpha-Position of the Acetate Moiety
The acidity of the alpha-hydrogens makes the alpha-carbon a prime target for functionalization through alkylation and acylation reactions.
Alkylation:
The enolate of this compound can be alkylated by reacting it with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) can be advantageous as it rapidly and quantitatively forms the enolate at low temperatures, minimizing competing reactions. utexas.edu
Acylation:
Similarly, the alpha-position can be acylated by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. The enolate attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form a β-keto ester or a related 1,3-dicarbonyl compound.
Advanced Mechanistic Studies and Theoretical Considerations
While specific advanced mechanistic and theoretical studies on this compound are not extensively documented in the public domain, its reactivity can be understood and predicted through the lens of established electronic and structural principles. Theoretical investigations, such as those employing Density Functional Theory (DFT), can provide insights into the electronic properties of the molecule. mdpi.com
Such studies would likely focus on:
The influence of substituents: Quantifying the electron-withdrawing effects of the ortho-nitro and para-fluoro groups on the charge distribution within the molecule. This would help in predicting the electrophilicity of the carbonyl carbon and the acidity of the alpha-hydrogens.
Reaction pathways: Modeling the transition states and intermediates for the reactions discussed (hydrolysis, transesterification, condensation) to determine activation energies and reaction kinetics. This can help in understanding the regioselectivity and stereoselectivity of these reactions.
Enolate structure and reactivity: Investigating the geometry and electronic structure of the enolate of this compound to understand its nucleophilicity and its behavior in C-C bond-forming reactions.
By applying these computational methods, a deeper, quantitative understanding of the chemical behavior of this compound can be achieved, complementing experimental findings.
Lack of Specific Research Data for this compound Prevents In-Depth Mechanistic Analysis
An extensive review of available scientific literature reveals a significant gap in experimental and computational research specifically focused on the chemical reactivity and mechanistic pathways of this compound. As a result, a detailed analysis of its kinetic isotope effects and computational chemistry, as requested, cannot be provided at this time.
Scientific investigation into the reaction mechanisms of chemical compounds often relies on specific studies that probe the nature of transition states and the influence of isotopic substitution on reaction rates. These studies, namely Kinetic Isotope Effect (KIE) investigations and computational chemistry approaches, are fundamental to elucidating the intricate steps of a chemical transformation.
Currently, there are no publicly available research articles, peer-reviewed papers, or database entries that detail KIE experiments performed on this compound. Such studies would involve synthesizing isotopically labeled versions of the molecule and comparing their reaction rates to the unlabeled compound, providing invaluable insight into bond-breaking and bond-forming steps in the rate-determining stage of a reaction.
Similarly, a thorough search for computational chemistry studies on this specific ester has not yielded any relevant results. Computational models, which employ quantum mechanical calculations, are crucial for mapping potential energy surfaces, identifying transition state structures, and calculating activation energies. This theoretical approach complements experimental data and provides a molecular-level understanding of reaction mechanisms.
While research exists for structurally related compounds, such as other nitrophenyl acetates or fluorinated aromatic compounds, extrapolating these findings to this compound would be speculative and would not meet the standards of scientific accuracy. The unique combination of the fluoro and nitro substituents on the phenyl ring, along with the ethyl acetate group, dictates a specific electronic and steric environment that would uniquely influence its reactivity. Without direct study, any discussion of its reaction mechanisms would be unfounded.
Therefore, until dedicated research is conducted and published on the chemical reactivity and mechanistic investigations of this compound, a comprehensive and scientifically rigorous article on its Kinetic Isotope Effect (KIE) investigations and computational chemistry approaches cannot be generated.
Derivatization and Structural Diversity of Ethyl 2 4 Fluoro 2 Nitrophenyl Acetate Analogs
Modifications of the Aromatic Ring System
The phenyl ring, activated by the nitro and fluoro substituents, is amenable to further functionalization, enabling the introduction of additional groups that can significantly alter the molecule's electronic and steric characteristics.
The aromatic scaffold of ethyl 2-(4-fluoro-2-nitrophenyl)acetate can be further substituted with additional halogen atoms or alkyl groups to generate novel analogs. The introduction of these substituents can influence the compound's reactivity and potential applications. For instance, the synthesis of Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate demonstrates the addition of a second fluorine atom to the ring. smolecule.com This modification enhances the electron-withdrawing nature of the aromatic system. Similarly, bromination of the ring can lead to compounds such as Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. achemblock.com These halogenated derivatives are often explored for their unique chemical properties and as intermediates in the synthesis of more complex molecules. smolecule.com
Table 1: Examples of Aromatic Ring Modifications
| Compound Name | Modification | Reference |
|---|---|---|
| Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | Addition of a fluorine atom at the C5 position | smolecule.com |
| Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate | Addition of a bromine atom at the C2 position and a nitro group shift | achemblock.com |
| Methyl 1-(4-chloro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | Replacement of fluorine with chlorine (in a related analog) | nih.gov |
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the phenyl ring, guided by the directing effects of the existing fluoro and nitro groups. The synthesis of 2-bromo-4-fluoro-6-nitrophenol, a related precursor, involves a controlled nitration reaction where the incoming nitro group is directed to a specific position on the bromo-fluorophenol ring. google.com This control is fundamental for building complex molecular architectures. Such regioselective reactions are crucial for creating specific isomers needed for targeted applications, for instance, in the development of pharmacologically relevant compounds. acs.org
Variations of the Ester Group (e.g., Methyl, Benzyl)
The ethyl ester functional group of the parent molecule can be readily exchanged for other ester groups, such as methyl or benzyl (B1604629) esters. This modification primarily affects the compound's solubility, steric hindrance, and susceptibility to hydrolysis. The synthesis of the corresponding methyl ester, Methyl 2-(2-fluoro-4-nitrophenyl)acetate, is a common variation. appchemical.comcymitquimica.com Benzyl esters are also synthesized for their unique properties, often involving reactions with benzyl alcohol. scispace.comresearchgate.net For example, complex molecules like benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate utilize a benzyl ester group, highlighting its importance in the synthesis of specialized chemical compounds. google.com
Table 2: Examples of Ester Group Variations
| Compound Name | Ester Group | Reference |
|---|---|---|
| Methyl 2-(2-fluoro-4-nitrophenyl)acetate | Methyl | appchemical.comcymitquimica.com |
| Benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Benzyl | google.com |
Functionalization at the Alpha-Position of the Acetate (B1210297) Moiety with Diverse Substituents
The methylene (B1212753) (-CH2-) group located between the nitrophenyl ring and the ester carbonyl is known as an "active methylene" group. egyankosh.ac.inscribd.com The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent aromatic ring and the ester group. This acidity allows for deprotonation by a suitable base to form a stable enolate anion. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, enabling the introduction of a wide range of substituents at the alpha-position through SN2 reactions. libretexts.org
A notable example of this functionalization is the introduction of fluorine atoms, leading to compounds like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. glpbio.comnih.govsigmaaldrich.com This reaction replaces the alpha-hydrogens with fluorine, significantly altering the compound's electronic properties. Furthermore, the alpha-position can be alkylated by reacting the enolate with alkyl halides, a common strategy in organic synthesis to form new carbon-carbon bonds. libretexts.org
Table 3: Examples of Alpha-Position Functionalization
| Compound Name | Alpha-Position Substituent(s) | Reference |
|---|---|---|
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Two fluorine atoms | glpbio.comnih.govsigmaaldrich.com |
Compound Index
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
In a hypothetical ¹H NMR spectrum, the protons of the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other. The methylene protons would be deshielded (shifted downfield) due to the adjacent electron-withdrawing ester oxygen. The benzylic protons (-CH2- on the acetate (B1210297) group) would appear as a singlet, deshielded by both the adjacent ester carbonyl and the aromatic ring.
The aromatic region would display complex splitting patterns due to the interplay of the fluoro and nitro substituents. The proton ortho to the nitro group would be significantly deshielded. The fluorine atom would cause characteristic splitting of the signals from adjacent protons, with the magnitude of the coupling constant (J-value) depending on the number of bonds separating the nuclei.
A proton-decoupled ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would appear at a significant downfield chemical shift (typically 165-175 ppm). The carbons of the ethyl group would be found in the upfield region. The benzylic carbon would be located at an intermediate chemical shift.
The aromatic carbons would have their chemical shifts influenced by the substituents. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet in a coupled spectrum. The carbon attached to the nitro group (C-NO2) would also be significantly shifted.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A proton-decoupled ¹⁹F NMR spectrum of Ethyl 2-(4-fluoro-2-nitrophenyl)acetate would be expected to show a singlet. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring, influenced by the electron-withdrawing nitro group. In a proton-coupled spectrum, this signal would be split into a more complex multiplet due to coupling with the ortho and meta protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This high level of accuracy allows for the unambiguous determination of the elemental formula (C10H10FNO4), distinguishing it from other compounds with the same nominal mass.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the molecular weight of the main component, confirming its identity.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of this compound by identifying its constituent functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, creating a unique spectral fingerprint.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its chemical structure. A key feature is the presence of the nitro group (NO₂), which gives rise to two strong and distinct stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch is typically observed in the 1550-1475 cm⁻¹ range for aromatic nitro compounds, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.com For this molecule, these bands are prominent and serve as a clear indicator of the nitro functionality. spectroscopyonline.comorgchemboulder.com
The ester group is identified by a strong carbonyl (C=O) stretching band, which for esters generally appears in the 1750-1735 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester linkage are expected in the 1300-1000 cm⁻¹ range. The aromatic ring contributes to the spectrum with C-H stretching vibrations typically seen above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. The carbon-fluorine (C-F) bond, another important feature, is characterized by a strong absorption band in the fingerprint region, generally between 1400 and 1000 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 |
| Ester (C=O) | Carbonyl Stretch | 1750-1735 |
| Aromatic (C=C) | Stretch | 1600-1400 |
| C-O (Ester) | Stretch | 1300-1000 |
| C-F | Stretch | 1400-1000 |
Chromatographic Separation and Analysis Techniques
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used extensively for monitoring the progress of chemical reactions involving this compound. libretexts.org It allows for the qualitative assessment of the reaction mixture, enabling the identification of starting materials, intermediates, and the desired product.
For the TLC analysis of this compound, silica (B1680970) gel plates are commonly used as the stationary phase. walisongo.ac.id The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate. walisongo.ac.id The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve optimal separation of the components in the mixture. libretexts.org The separated spots on the TLC plate can be visualized under UV light, and the retention factor (Rf) for each component can be calculated. researchgate.net The Rf value is a characteristic property of a compound under a specific set of TLC conditions. For a related compound, an eluent system of n-hexane:ethyl acetate (5:1) was used to monitor the reaction progress. walisongo.ac.id
Column Chromatography for Compound Purification
Column chromatography is a fundamental preparative technique for the purification of this compound from crude reaction mixtures. orgsyn.org This method separates compounds based on their differential adsorption onto a stationary phase as they are passed through a column with a liquid mobile phase.
Typically, silica gel (200-300 mesh) is used as the stationary phase for the column chromatography of this compound. acs.org The mobile phase is often a mixture of petroleum ether and ethyl acetate, with the polarity being gradually increased (gradient elution) to first elute the less polar impurities and then the desired product. acs.org The selection of the appropriate eluent system is often guided by prior TLC analysis. The fractions collected from the column are then analyzed by TLC to identify and combine the pure fractions of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced analytical techniques that provide high-resolution separation, identification, and quantification of this compound. These methods are crucial for assessing the purity of the compound and for quantitative analysis in various matrices.
In a typical HPLC analysis, a reversed-phase column (e.g., C18) is employed. The mobile phase usually consists of a mixture of an aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol. To improve peak shape and resolution, a small amount of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase. researchgate.net A gradient elution, where the concentration of the organic solvent is increased over time, is commonly used to effectively separate the components of the mixture. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
UPLC, a more recent development, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it a powerful tool for high-throughput analysis and impurity profiling.
X-ray Crystallography for Solid-State Structural Confirmation (if applicable)
Applications in Complex Organic Synthesis and Material Science
Role as a Key Intermediate in Multi-Step Organic Syntheses
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate serves as a crucial intermediate in the synthesis of various pharmacologically important heterocyclic compounds. A key transformation is the reduction of the nitro group to an amine, which then enables intramolecular cyclization reactions to form ring structures.
One notable application is in the synthesis of fluorooxindole derivatives. The general strategy involves the reductive cyclization of ortho-nitrophenyl substituted esters. Following the reduction of the nitro group in a compound like this compound to an amino group, the resulting intermediate can undergo spontaneous or acid-catalyzed cyclization to yield the corresponding 7-fluorooxindole. beilstein-journals.orgnih.govresearchgate.net Fluorooxindoles are a class of compounds with recognized biological activity, making this synthetic route valuable in medicinal chemistry. beilstein-journals.orgnih.gov
Furthermore, related structures are employed in the synthesis of more complex polycyclic scaffolds. For instance, a similar compound, methyl 2-(4-fluoro-2-nitrophenyl)acrylate, is a key precursor in a base-mediated nitrophenyl reductive cyclization to produce hexahydro-2,6-methano-1-benzazocines. nih.govacs.org This synthesis pathway highlights the role of the ortho-nitro group in facilitating intricate cyclization cascades to build complex molecular architectures. nih.govacs.org The versatility of such intermediates is also demonstrated in their use for creating a range of bioactive molecules, including those with potential applications as agrochemicals. smolecule.combiesterfeld.nogoogleapis.com
Table 1: Examples of Multi-Step Syntheses Involving Related Nitrophenyl Intermediates
| Starting Material Analogue | Key Transformation(s) | Final Product Scaffold | Reference |
| Diethyl 2-fluoromalonate and ortho-fluoronitrobenzene | Nucleophilic aromatic substitution, decarboxylation, reductive cyclization | Fluorooxindole | beilstein-journals.orgnih.gov |
| Dimethyl-2-(4-fluoro-2-nitrophenyl)malonate | Formation of acrylate, Diels-Alder reaction, reductive cyclization | Hexahydro-2,6-methano-1-benzazocine | nih.govacs.org |
Precursor for Advanced Chemical Building Blocks and Novel Scaffolds
The chemical structure of this compound makes it an excellent precursor for a variety of advanced chemical building blocks and novel molecular scaffolds. The strategic positioning of the nitro and fluoro groups on the phenyl ring allows for selective chemical modifications to generate diverse derivatives.
The reduction of the nitro group to an amine is a common and pivotal step, transforming the compound into ethyl 2-(2-amino-4-fluorophenyl)acetate. This amino derivative is a valuable building block for the synthesis of a wide array of heterocyclic compounds, such as benzodiazepines, quinoxalines, and other fused aromatic systems, which are central to many pharmaceutical agents. smolecule.comafricanjournalofbiomedicalresearch.com The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and the use of pre-functionalized building blocks like this can streamline the synthetic process. africanjournalofbiomedicalresearch.comijirset.com
Moreover, the presence of the fluorine atom enhances the potential of this molecule as a building block in drug discovery. biesterfeld.no The incorporation of fluorine into bioactive molecules can significantly improve their metabolic stability, bioavailability, and binding affinity. beilstein-journals.orgnih.gov Consequently, this compound is a precursor to fluorinated scaffolds that are of high interest in the development of new therapeutic agents. beilstein-journals.orgnih.govbiesterfeld.no The synthesis of various heterocyclic compounds often relies on the reactivity of such nitroaromatic precursors. researchgate.netrsc.orgresearchgate.net
Utilization in Specific Named Reactions and Methodologies (e.g., Reactions involving alpha-aryl phosphonoacetates)
While direct examples involving this compound in the Horner-Wadsworth-Emmons (HWE) reaction are not extensively documented in readily available literature, its structure is amenable to the synthesis of α-aryl phosphonoacetates, which are key reagents in this reaction. wikipedia.orgresearchgate.netconicet.gov.ar The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgresearchgate.netconicet.gov.arnih.govacs.org
The general approach would involve the conversion of this compound into the corresponding diethyl phosphonate (B1237965). This transformation would create a phosphonate-stabilized carbanion precursor. Upon treatment with a base, this phosphonate would form a nucleophilic carbanion that can react with an aldehyde or ketone to form a new carbon-carbon double bond, typically with high E-selectivity. wikipedia.orgnih.govacs.org The versatility of the HWE reaction allows for its application in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netconicet.gov.ar
Table 2: Horner-Wadsworth-Emmons Reaction Overview
| Reaction Component | Role | General Structure |
| Phosphonate-stabilized carbanion | Nucleophile | (RO)₂P(O)CH⁻R' |
| Aldehyde or Ketone | Electrophile | R''C(O)R''' |
| Product | Alkene | R'C=CR''R''' |
The functional groups on this compound would be carried through this reaction sequence, yielding a highly functionalized stilbene-like derivative, which could then be used in further synthetic elaborations.
Applications in the Development of Specialty Chemicals
The unique substitution pattern of this compound also suggests its potential as a precursor in the development of specialty chemicals, such as functional dyes and polymers. Nitroaromatic compounds are foundational in the synthesis of a wide range of industrial chemicals, including colorants and high-performance polymers. ripublication.comresearchgate.netnih.gov
The conversion of the nitro group to an amino group, followed by diazotization, would yield a diazonium salt. This reactive intermediate is a cornerstone in the synthesis of azo dyes. By coupling the diazonium salt with various aromatic compounds (coupling partners), a diverse range of colors can be achieved. The presence of the fluoro group could also modulate the tinctorial properties and stability of the resulting dyes.
In the field of material science, nitroaromatic compounds can be used as monomers or precursors for monomers in the synthesis of specialty polymers. ripublication.comresearchgate.net For example, the corresponding diamino derivative (after reduction of the nitro group and potential modification of the ester) could be used as a monomer in the production of polyamides or polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties. The fluorine atom could impart desirable properties such as increased solubility and modified dielectric constants to the final polymer.
Structure Reactivity Relationship Studies of Ethyl 2 4 Fluoro 2 Nitrophenyl Acetate and Its Analogs
Influence of Fluoro- and Nitro-Substituent Positions on Aromatic Reactivity
The positions of the fluoro and nitro groups on the phenyl ring are critical in determining the aromatic system's reactivity, particularly towards nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS). In Ethyl 2-(4-fluoro-2-nitrophenyl)acetate, the electron-withdrawing nitro group is positioned ortho to the benzylic ester group, while the fluoro group is in the para position.
Both fluorine and the nitro group are electron-withdrawing groups (EWGs) that deactivate the benzene (B151609) ring towards electrophilic attack. chemistrysteps.com The nitro group is a powerful deactivator and directs incoming electrophiles to the meta position. masterorganicchemistry.comijrti.org The fluorine atom also deactivates the ring through its strong negative inductive effect, but its lone pairs can participate in resonance, directing electrophiles to the ortho and para positions. researchgate.net Given the presence of two strong deactivating groups, the aromatic ring of this compound is highly electron-deficient and generally unreactive towards EAS.
Conversely, this electron deficiency is precisely what activates the ring for nucleophilic aromatic substitution (SNAr). The reactivity in SNAr reactions is significantly enhanced when strong electron-withdrawing groups are located ortho and/or para to the leaving group (in this case, the fluorine atom). msu.eduresearchgate.net These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction.
In the parent compound, the nitro group is ortho to the fluorine atom (and ortho to the ethyl acetate (B1210297) group), which provides powerful activation for the displacement of the fluoride (B91410) ion by a nucleophile. The relative positions of these substituents in different isomers lead to markedly different reactivities, as illustrated in the table below.
| Compound Isomer | Relative Position (NO₂ to F) | Expected SNAr Reactivity | Rationale |
|---|---|---|---|
| This compound | ortho | High | The nitro group is in the ortho position relative to the fluoro leaving group, providing strong resonance stabilization for the negatively charged reaction intermediate. |
| Ethyl 2-(2-fluoro-4-nitrophenyl)acetate | para | High | The nitro group is in the para position, which also allows for effective resonance stabilization of the intermediate. |
| Ethyl 2-(4-fluoro-3-nitrophenyl)acetate | meta | Low | With the nitro group in the meta position, it cannot stabilize the intermediate through resonance, leading to significantly lower reactivity. ijrti.org |
| Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | meta | Low | Similar to the 3-nitro isomer, the meta-relationship between the nitro and fluoro groups results in poor activation for SNAr. |
Impact of Ester Moiety Variations on Compound Reactivity and Stability
The primary influence of the ester's alkyl group is steric hindrance. A larger, bulkier alkyl group, such as tert-butyl, can impede the approach of reagents to the adjacent benzylic carbon (the CH₂ group) or the ortho position on the aromatic ring. This can be a critical factor in reactions involving either of these sites.
Furthermore, the stability of the ester bond towards nucleophilic acyl substitution (e.g., hydrolysis) is also affected by the nature of the alkyl group. While the electronic effects of different alkyl groups are relatively minor, their steric bulk can shield the electrophilic carbonyl carbon from nucleophilic attack. Therefore, the rate of hydrolysis is expected to decrease as the size of the alkyl group increases.
| Ester Analog (R in -COOR) | Steric Bulk | Expected Relative Rate of Hydrolysis | Reasoning |
|---|---|---|---|
| Mthis compound | Low | Highest | Minimal steric hindrance at the carbonyl carbon allows for easier nucleophilic attack. |
| This compound | Moderate | High | Slightly more hindered than the methyl ester, leading to a marginally slower reaction rate. |
| Isopropyl 2-(4-fluoro-2-nitrophenyl)acetate | High | Low | The branched isopropyl group provides significant steric shielding of the carbonyl center. |
| tert-Butyl 2-(4-fluoro-2-nitrophenyl)acetate | Very High | Lowest | The bulky tert-butyl group offers maximum steric protection, drastically reducing the rate of hydrolysis. researchgate.net |
Steric and Electronic Effects of Remote Substituents on Reaction Outcomes
The introduction of additional "remote" substituents onto the aromatic ring of this compound can further modify its reactivity profile. The outcome of a given reaction is determined by the complex interplay of the electronic (inductive and resonance) and steric effects of all substituents combined. nih.govrsc.org
Steric effects from remote substituents can also play a decisive role. A bulky group placed at a position adjacent to a reaction site can block the approach of a reagent, thereby directing the reaction to a less hindered position or stopping it altogether. researchgate.net For instance, a substituent at the C3 position could sterically hinder a nucleophile's attack at the C4 position (the site of the fluorine atom).
The table below summarizes the predicted effects of introducing a hypothetical third substituent on the SNAr reactivity of the parent compound.
| Substituent and Position | Electronic Effect | Steric Effect | Predicted Impact on SNAr Rate |
|---|---|---|---|
| -CH₃ at C5 | Weakly Donating | Minimal hindrance to attack at C4 | Slight Decrease |
| -OCH₃ at C5 | Strongly Donating (Resonance) | Minimal hindrance to attack at C4 | Moderate Decrease |
| -Cl at C3 | Withdrawing (Inductive) | Moderate hindrance to attack at C4 | Ambiguous; electronic activation may be offset by steric hindrance. |
| -CN at C5 | Strongly Withdrawing | Minimal hindrance to attack at C4 | Increase |
| -CH(CH₃)₂ at C3 | Weakly Donating | Significant hindrance to attack at C4 | Significant Decrease |
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Methods for Efficient Synthesis and Transformations
The synthesis and transformation of nitroaromatic compounds are often energy-intensive and can generate significant waste. Emerging research is focused on developing more efficient and environmentally benign catalytic methods. For Ethyl 2-(4-fluoro-2-nitrophenyl)acetate, future progress lies in the adoption of advanced catalytic systems for both its synthesis and subsequent reactions.
For Synthesis: The primary industrial synthesis of nitroaromatics involves electrophilic nitration using mixed acids (sulfuric and nitric acid), which presents challenges regarding safety and waste disposal. nih.gov Future research is geared towards heterogeneous catalysis, which offers advantages such as easier catalyst separation and reusability. numberanalytics.com Novel catalysts, including zeolites, sulfated metal oxides, and carbon-based materials, are being explored for nitration reactions. numberanalytics.com The development of solid acid catalysts that can efficiently nitrate (B79036) the precursor, 4-fluorophenylacetate, under milder conditions would represent a significant advancement.
For Transformations: Catalytic reduction of the nitro group is a key transformation, typically leading to the corresponding aniline (B41778) derivative, a valuable synthetic intermediate. While traditional methods often use metal powders like iron in acidic media, modern catalysis is moving towards more sophisticated systems. rsc.org Catalytic transfer hydrogenation and catalytic hydrogenation using molecular hydrogen (H₂) are prominent areas of development. rsc.orgmdpi.com The quest for high selectivity is crucial; for instance, selectively reducing the nitro group to a hydroxylamine (B1172632) is a challenge that advanced catalytic systems aim to solve. mdpi.com
| Process | Traditional Method | Emerging Catalytic Approach | Potential Advantages |
|---|---|---|---|
| Nitration (Synthesis) | Mixed H₂SO₄/HNO₃ nih.gov | Heterogeneous catalysts (e.g., Zeolites, Sulfated Metal Oxides) numberanalytics.com | Improved safety, catalyst reusability, reduced waste |
| Nitro Group Reduction | Iron powder in acid rsc.org | Catalytic hydrogenation with noble metal catalysts (e.g., Pd, Pt) nih.gov | Higher efficiency, cleaner reaction profiles, milder conditions |
| Selective Reduction | Difficult to control | Designer catalysts for partial reduction (e.g., to N-phenylhydroxylamine) mdpi.com | Access to novel intermediates, enhanced synthetic utility |
Exploration of New Derivatization Pathways and Functional Group Interconversions
The functional groups present in this compound—the nitro group, the ester, and the activated aromatic ring—offer multiple handles for derivatization. Future research will likely explore novel pathways to expand the library of accessible compounds derived from this scaffold.
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves the conversion of one functional group into another. solubilityofthings.com For this compound, the most prominent interconversions involve the nitro and ester moieties.
Nitro Group Transformations: The reduction of the nitro group to a primary amine is a fundamental transformation, yielding Ethyl 2-(2-amino-4-fluorophenyl)acetate. solubilityofthings.comsmolecule.com This amine can then serve as a precursor for a wide range of other nitrogen-containing functional groups, such as amides, sulfonamides, and diazonium salts, which are themselves versatile intermediates.
Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. Saponification followed by reaction with various amines could yield a library of amide derivatives.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols) at the C4 position, leading to a diverse set of derivatives that would be difficult to access through other means.
| Initial Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Utility |
|---|---|---|---|---|
| Nitro (R-NO₂) | Reduction solubilityofthings.com | H₂, Pd/C; SnCl₂, HCl | Amine (R-NH₂) | Precursor for amides, sulfonamides, heterocycles |
| Ester (R-COOEt) | Hydrolysis | NaOH, H₂O then H⁺ | Carboxylic Acid (R-COOH) | Formation of amides, acid chlorides |
| Ester (R-COOEt) | Aminolysis | R'NH₂, Heat | Amide (R-CONHR') | Bioisosteric replacement, new chemical entities |
| Fluoro (Ar-F) | Nucleophilic Aromatic Substitution | NaOR', R'SH, R'₂NH | Ether (Ar-OR'), Thioether (Ar-SR'), Amine (Ar-NR'₂) | Modulation of electronic and steric properties |
Integration of Advanced Computational Modeling for Predictive Reactivity and Rational Design
Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. nih.gov For this compound, computational modeling can accelerate the discovery of new derivatives and applications.
Predictive Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of sites most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, computational models can accurately predict the regioselectivity of nucleophilic aromatic substitution reactions or the relative ease of reduction of the nitro group versus hydrolysis of the ester. Such predictions can save significant experimental time and resources by focusing efforts on the most promising reaction pathways. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity or toxicity of novel derivatives based on their computed molecular descriptors. mdpi.com
Rational Design: Rational design is a strategy for creating new molecules with a specific, desired function. wikipedia.org By combining computational modeling with synthetic chemistry, researchers can design novel derivatives of this compound tailored for specific purposes. For example, if the goal is to design an inhibitor for a particular enzyme, molecular docking simulations can be used to predict how different derivatives would bind to the enzyme's active site. acs.org This information can guide the synthesis of compounds with optimized binding affinity and selectivity. This approach of integrating in silico design with experimental validation represents a modern, efficient paradigm for materials and drug discovery. rsc.orgrsc.org
| Computational Technique | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Electron density maps, reaction energy barriers, spectroscopic properties researchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Stable conformations, interaction with solvents or biological macromolecules acs.org |
| Molecular Docking | Rational Drug Design | Binding affinity, orientation in a protein active site |
| QSAR (Quantitative Structure-Activity Relationship) | Predictive Toxicology/Biology | Correlation of molecular structure with biological activity or toxicity mdpi.com |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-fluoro-2-nitrophenyl)acetate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves esterification of 2-(4-fluoro-2-nitrophenyl)acetic acid with ethanol under acid catalysis. Key steps include:
- Esterification : Reacting the carboxylic acid with ethanol in the presence of sulfuric acid or HCl at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product .
Optimization : Adjusting molar ratios (e.g., 1:3 acid-to-ethanol), temperature control (reflux at 80°C), and catalyst concentration (5–10% H₂SO₄) improves yields (>80%). Monitoring via TLC ensures reaction completion .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~4.1–4.3 ppm for CH₂CH₃), aromatic protons (δ 7.2–8.1 ppm), and nitro/fluoro substituents .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELX software) resolves the triclinic or monoclinic crystal system, with space group P-1 or P21/c, and validates bond angles/distances .
- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
Q. How does the nitro group influence the compound’s reactivity in reduction reactions?
The nitro group (-NO₂) is reducible to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. This transformation is critical for generating intermediates like ethyl 2-(4-fluoro-2-aminophenyl)acetate, which are precursors to bioactive molecules . Methodological Note : Monitor reduction progress via LC-MS to avoid over-reduction or byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Strategies include:
Q. What experimental designs are effective for studying the compound’s bioreduction mechanism in cancer cells?
- In Vitro Assays : Incubate the compound with NADPH-dependent reductase enzymes (e.g., DT-diaphorase) and measure nitro-to-amine conversion via HPLC .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization and reduction kinetics .
- Cytotoxicity Screening : Compare IC₅₀ values of the parent compound and its reduced form against cancer cell lines (e.g., MCF-7, HeLa) .
Q. How do structural modifications (e.g., fluorine position, nitro substitution) alter biological activity?
A comparative analysis of analogs reveals:
| Compound | Structural Feature | Biological Activity (IC₅₀, μM) |
|---|---|---|
| This compound | 4-F, 2-NO₂ | 12.5 (Anticancer) |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | 4-Cl, 2-NO₂ | 18.7 (Anticancer) |
| Ethyl 2-(4-aminophenyl)acetate | 4-NH₂ | >50 (Inactive) |
Fluorine’s electronegativity enhances membrane permeability, while nitro groups enable bioreductive activation. Chlorine analogs show reduced activity due to steric hindrance .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to optimize crystal growth.
- Slow Evaporation : Maintain controlled temperature (4°C) and humidity for gradual nucleation.
- SHELXL Refinement : Apply TWIN and HKLF 5 commands to handle twinning or disordered regions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental dipole moments?
- Computational Methods : Perform DFT calculations (B3LYP/6-311++G**) to predict dipole moments.
- Experimental Validation : Measure dielectric constants in non-polar solvents (e.g., benzene) and compare with computed values.
- Source of Error : Check for solvent effects or conformational flexibility in the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
